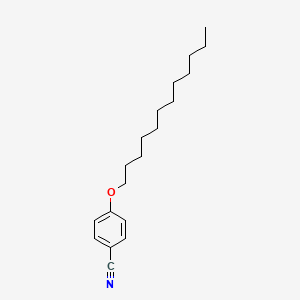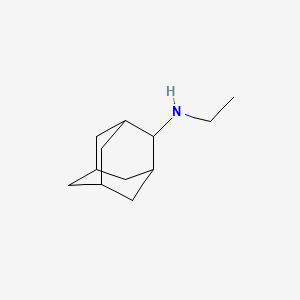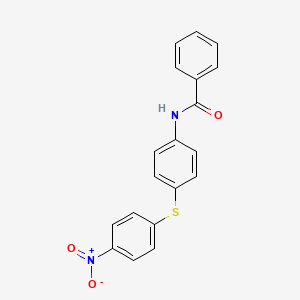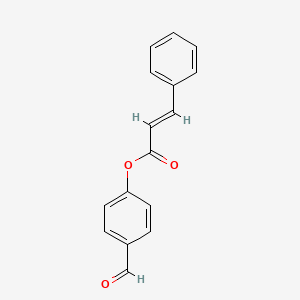![molecular formula C15H10Cl2N4O6 B11709515 N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,5-Dicloro-2-metoxifenil)metilideno]-3,5-dinitrobenzohidrazida es un complejo compuesto orgánico conocido por su estructura química y propiedades únicas. Este compuesto es parte de la familia de las hidrazonas, que se caracteriza por la presencia de un grupo funcional hidrazona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-[(E)-(3,5-Dicloro-2-metoxifenil)metilideno]-3,5-dinitrobenzohidrazida típicamente implica la reacción de condensación entre 3,5-dicloro-2-metoxibenzaldehído y 3,5-dinitrobenzohidrazida. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta a una temperatura específica, a menudo alrededor de 60-80 °C, durante varias horas para asegurar una reacción completa. El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-[(E)-(3,5-Dicloro-2-metoxifenil)metilideno]-3,5-dinitrobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos nitro pueden ser reemplazados por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia borohidruro de sodio (NaBH₄) y gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio (NaOH).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación ha investigado su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo por el cual N’-[(E)-(3,5-Dicloro-2-metoxifenil)metilideno]-3,5-dinitrobenzohidrazida ejerce sus efectos no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicas dentro de las células. El compuesto puede inhibir ciertas enzimas o interrumpir los procesos celulares, lo que lleva a sus actividades biológicas observadas. Se necesitan más investigaciones para dilucidar los mecanismos moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
- N’-[(E)-(2,5-Dimetoxifenil)metilideno]bifenil-4-carbohidrazida
- N’-[(E)-(4-Fluorofenil)metilideno]bifenil-4-carbohidrazida
- N’-[(E)-(3,4-Dimetoxifenil)metilideno]-3-(4-etoxifenil)-4-metil-1H-pirazol-5-carbohidrazida
Unicidad
N’-[(E)-(3,5-Dicloro-2-metoxifenil)metilideno]-3,5-dinitrobenzohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H10Cl2N4O6 |
|---|---|
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-27-14-9(2-10(16)5-13(14)17)7-18-19-15(22)8-3-11(20(23)24)6-12(4-8)21(25)26/h2-7H,1H3,(H,19,22)/b18-7+ |
Clave InChI |
XTEWMCLOILYQHF-CNHKJKLMSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)




![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

